BT13, or BT13, is a synthetic small molecule identified through a high-throughput screening process. [] It acts as a selective agonist of the RET receptor tyrosine kinase, the signaling receptor for glial cell line-derived neurotrophic factor (GDNF). [] BT13 demonstrates the ability to mimic the effects of GDNF, making it a promising candidate for studying neurodegenerative diseases and neuropathic pain. [, ]
N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide is a complex organic compound that exhibits potential therapeutic properties. It belongs to the class of sulfonamide derivatives, known for their diverse biological activities, including antibacterial and anticancer effects. This compound's structure incorporates a piperazine moiety, which is often associated with pharmacological activity, particularly in the central nervous system.
This compound has been referenced in various patents and scientific literature, indicating its relevance in medicinal chemistry and drug development. Notably, it has been highlighted in patent US11590126B2, which describes its potential applications in treating various diseases by modulating specific biological pathways .
N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide can be classified as:
The synthesis of N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide typically involves several key steps:
Technical details regarding specific reagents, temperatures, and reaction conditions are crucial for optimizing yield and purity but are often proprietary or require access to specialized literature.
The molecular formula for N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide is C₁₈H₁₈F₄N₂O₃S. The structure features:
Key structural data includes:
N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions typical of sulfonamides:
Technical details about reaction conditions (e.g., temperature, pressure) are essential for successful transformations.
The mechanism of action for N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide likely involves modulation of enzyme activity, particularly targeting pyruvate kinase M2 (PKM2). This enzyme plays a critical role in glycolysis and cellular metabolism:
Data supporting this mechanism typically comes from biochemical assays demonstrating changes in enzyme kinetics upon treatment with the compound.
Key physical properties include:
Relevant chemical properties include:
N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide has potential applications in:
Research into this compound is ongoing, with further studies needed to fully elucidate its therapeutic potential and mechanisms of action.
The systematic IUPAC name is N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide. This name delineates the core structure: a diethyl-substituted sulfonamide linked via a phenyl ring to a piperazine moiety, which is acylated by a fluorinated benzoyl group. The CAS Registry Number assigned to this compound is 924537-98-4, enabling unambiguous identification across chemical databases [1] [6] [7].
The molecular formula is C₂₃H₂₇F₄N₃O₄S, with a molecular weight of 517.54 g/mol. Key structural features include:
Representative SMILES:
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)C(F)(F)F
InChI Key:
GTDJOGZANHPKMR-UHFFFAOYSA-N
Table 1: Physicochemical Properties of BT13
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₇F₄N₃O₄S |
Molecular Weight | 517.54 g/mol |
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO |
Storage Stability | -20°C (long-term) |
Elemental Composition | C:53.38%; H:5.26%; F:14.68%; N:8.12%; O:12.37%; S:6.19% |
Data compiled from [1] [4] [7].
While empirical spectral data is limited in public domains, standard analytical techniques applicable for characterization include:
Table 2: Key Spectral Techniques for Characterization
Technique | Target Signals |
---|---|
¹H NMR | Diethyl methyl protons, piperazine CH₂, aromatic H |
¹³C NMR | Carbonyl carbon, trifluoromethyl carbon, OCH₃ |
¹⁹F NMR | Aromatic F, CF₃ |
HRMS | [M+H]⁺ at m/z 518.1726 |
IR | C=O, S=O, C-F stretches |
BT13 emerged from targeted drug discovery efforts to develop non-peptidic alternatives to Glial Cell Line-Derived Neurotrophic Factor (GDNF). Its first report appeared in a 2017 study by Sidorova et al., where it was identified via structure-activity relationship (SAR) optimization of sulfonamide-based RET agonists. Unlike earlier GDNF mimetics with poor pharmacokinetics, BT13 was engineered for oral bioavailability and central nervous system penetration. The compound’s discovery filled a critical gap in neurotrophic therapy by enabling precise pharmacological modulation of RET-dependent signaling without complex delivery systems [4] [7].
BT13’s significance lies in its dual functionality:
Structural drug design innovations include:
These features position BT13 as a lead compound for novel neurotherapeutics, demonstrating how rational design can overcome limitations of biologics [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7